Cas no 154037-50-0 (4-Thiazolemethanol,2-(2-hydroxyphenyl)-)

4-Thiazolemethanol,2-(2-hydroxyphenyl)- structure
154037-50-0 structure
Product name:4-Thiazolemethanol,2-(2-hydroxyphenyl)-
CAS No:154037-50-0
MF:C10H9NO2S
MW:207.248961210251
CID:139716
PubChem ID:192662

4-Thiazolemethanol,2-(2-hydroxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolemethanol,2-(2-hydroxyphenyl)-
    • (6Z)-6-[4-(hydroxymethyl)-3H-1,3-thiazol-2-ylidene]cyclohexa-2,4-dien-1-one
    • (6Z)-6-[4-(hydroxymethyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one
    • 2-(2'-Hydroxyphenyl)-4-hydroxymethylthiazole
    • Aeruginol
    • 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-
    • 2-(4-(Hydroxymethyl)thiazol-2-yl)phenol
    • 154037-50-0
    • 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenol
    • 2-(2'-hydroxyphenyl)-4-hydroxymethyl-thiazole
    • starbld0007274
    • SCHEMBL21883091
    • AKOS040750157
    • Inchi: InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,6,12-13H,5H2
    • InChI Key: BOSGDCHVRSIZSY-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1C1=NC(CO)=CS1

Computed Properties

  • Exact Mass: 207.035399
  • Monoisotopic Mass: 207.035399
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Density: 1.414
  • Boiling Point: 422.3°Cat760mmHg
  • Flash Point: 209.2°C
  • Refractive Index: 1.686

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